molecular formula C17H13N3O4 B4047070 2-(2-methylquinolin-8-yl)oxy-5-nitrobenzamide

2-(2-methylquinolin-8-yl)oxy-5-nitrobenzamide

Cat. No.: B4047070
M. Wt: 323.30 g/mol
InChI Key: GEJOIGCGRKJKTN-UHFFFAOYSA-N
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Description

2-(2-methylquinolin-8-yl)oxy-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-methyl-8-quinolinyl)oxy]-5-nitrobenzamide is 323.09060590 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psycho- and Neurotropic Properties

Research into novel quinoline derivatives, such as those involving modifications of the quinoline structure, has identified compounds with promising psychoactive properties. Studies have demonstrated specific sedative effects and considerable anti-amnesic activity, suggesting potential applications in the treatment of anxiety, memory disorders, and hypoxia-related conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiplasmodial Activity

Quinoline derivatives have shown significant activity against malaria, with research indicating that the prooxidant properties of nitroaromatic and quinoidal compounds contribute to their antimalarial effectiveness. This activity is attributed to their ability to generate reactive oxygen species, rather than direct enzyme inhibition, highlighting their potential in developing new antimalarial therapies (Grellier et al., 2001).

Antiproliferative Effects

Investigations into oxoisoaporphine alkaloids, structurally related to quinolines, have uncovered compounds with marginal antiproliferative activity against human solid tumor cell lines. This research suggests the potential of quinoline derivatives in cancer therapy, particularly in targeting specific tumor types (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).

Catalytic and Synthetic Applications

Quinoline derivatives play a crucial role in catalysis and organic synthesis. Research into vanadium complexes with quinoline ligands has shown high catalytic activity in alkane oxidations, indicating their utility in synthetic chemistry and industrial applications. This activity is linked to the redox-active nature of quinoline derivatives, underscoring their importance in developing new catalytic processes (Gryca et al., 2018).

Antibacterial Properties

Research on derivatives of 8-hydroxyquinoline, a compound related to the chemical of interest, has identified potential inhibitors of type III secretion in Gram-negative bacteria. These findings suggest the capability of quinoline derivatives to target both extracellular and intracellular pathogens, offering a new approach to treating bacterial infections (Enquist et al., 2012).

Properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-5-6-11-3-2-4-15(16(11)19-10)24-14-8-7-12(20(22)23)9-13(14)17(18)21/h2-9H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOIGCGRKJKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.